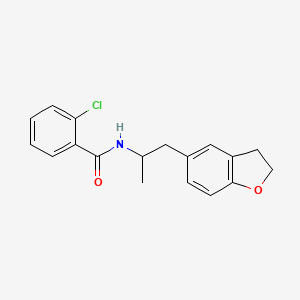

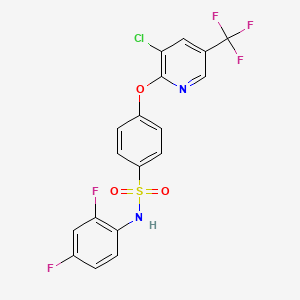

2-氯-N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound could involve the use of 2,3-dihydrobenzofuran, a key intermediate . The presence of aryl bromides is also compatible, enabling the construction of halogenated DHBs .Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran scaffold, which is a suitable structure found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, given its structure. The benzofuran scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .科学研究应用

二氢苯并呋喃的合成

与"2-氯-N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)苯甲酰胺"密切相关的二氢苯并呋喃通过以下途径合成:芳基插入甲酰胺,然后用α-氯代甲基的锌烯醇捕捉。这种合成路径能够通过附加反应从含有酮基的二氢苯并呋喃生成苯并呋喃,突出了该化合物在有机合成和潜在的药物应用中的作用 (Yoshioka 等,2013)。

有机污染物的光催化降解

该化合物的结构类似物用于研究光催化降解,例如使用负载二氧化钛的吸附剂载体降解氯代苯甲酰胺丙草胺。这项研究证明了相关化合物在水净化和有机污染物处理中的潜在环境应用 (Torimoto 等,1996)。

钯催化的羰基化

碘代苯胺衍生物(包括与目标化合物类似的衍生物)的钯催化的羰基化产生各种官能化的苯甲酰胺。该过程说明了该化合物在开发具有复杂有机分子合成应用的新合成方法中的相关性 (Ács 等,2006)。

抗菌活性

相关化合物,例如新型 2-取代-3-甲基苯并呋喃衍生物,已被合成并评估其抗菌活性。这项研究强调了该化合物在开发新型抗菌剂中的潜在药物应用 (Abdel‐Aziz 等,2009)。

抗癌评价

与目标化合物在结构上相关的苯并呋喃衍生物已被合成并评估其抗癌特性。此类研究突出了该化合物在药物化学和药物开发中的相关性,特别是在寻找新型抗癌疗法方面 (Salahuddin 等,2014)。

安全和危害

未来方向

作用机制

Target of Action

Benzofuran derivatives, a core structure in this compound, have been reported to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer and psoriasis .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzofuran derivatives have been reported to affect a variety of biochemical pathways, again depending on the specific derivative and target .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have a wide array of biological activities .

Action Environment

The stability and efficacy of benzofuran derivatives can be influenced by various factors, including environmental conditions .

属性

IUPAC Name |

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-12(20-18(21)15-4-2-3-5-16(15)19)10-13-6-7-17-14(11-13)8-9-22-17/h2-7,11-12H,8-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJYDIHHWBLANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;hydrochloride](/img/structure/B2595387.png)

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)

![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)

![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)

![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)

![6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595408.png)

![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)

![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)